
5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a hydroxy-methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole rings. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA). The final step involves the coupling of the hydroxy-methylphenyl group to the pyrazole-thiadiazole intermediate under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is crucial to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl halides, acyl chlorides). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-hydroxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 5-(4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 5-(2-hydroxy-4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its specific structural features, such as the presence of both hydroxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C14H13N5O2S |
|---|---|
Poids moléculaire |
315.35 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-7-3-4-9(12(20)5-7)10-6-11(18-17-10)13(21)15-14-19-16-8(2)22-14/h3-6,20H,1-2H3,(H,17,18)(H,15,19,21) |
Clé InChI |
MWFYJLVQJAHJAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)


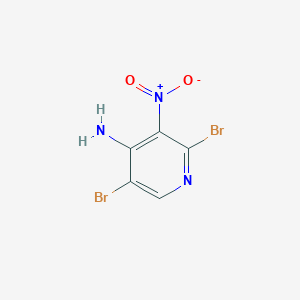
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)
![3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid](/img/structure/B12113109.png)
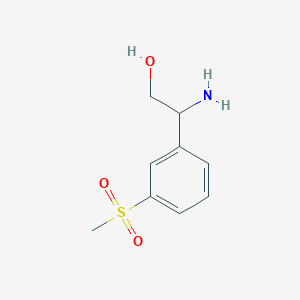
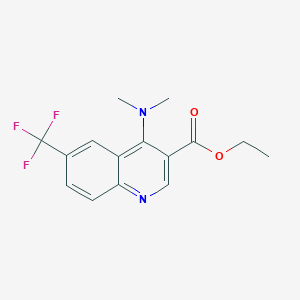

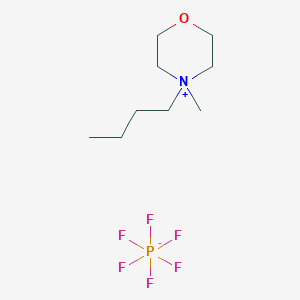
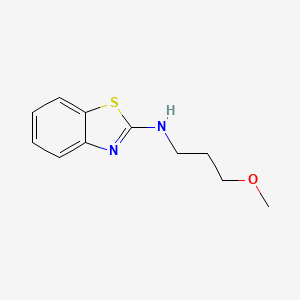
![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
![Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-](/img/structure/B12113147.png)
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)
